2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More recent developments include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .Molecular Structure Analysis

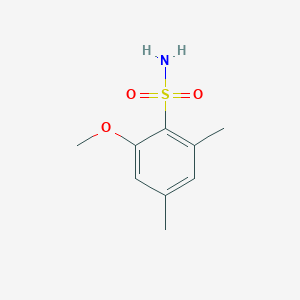

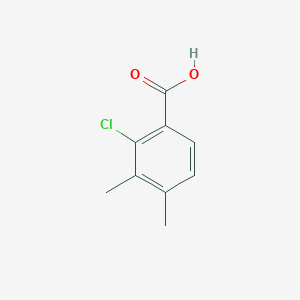

The molecular structure of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine consists of a pyrimidine ring with a trimethylsilylethynyl group attached at the 2-position and an amine group at the 5-position.Applications De Recherche Scientifique

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research by Hurst et al. (1988) in the Australian Journal of Chemistry focused on the synthesis of disubstituted ureas or thioureas using pyrimidin-amines. They found that 2-aminopyrimidines, similar in structure to 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, reacted to form these compounds, demonstrating its utility in synthesizing a variety of ureas and thioureas with potential applications in medicinal chemistry (Hurst et al., 1988).

Development of Fluoromethylated Analogues

Sukach et al. (2015) in the European Journal of Organic Chemistry utilized a similar compound for the synthesis of trifluoromethylated analogues of dihydroorotic acid. The use of trimethylsilyl cyanide in these reactions highlights the role of trimethylsilylethynyl-substituted pyrimidines in developing novel compounds with potential pharmacological applications (Sukach et al., 2015).

Creation of Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones

Xiang et al. (2011) in Molecular Diversity demonstrated a strategy for synthesizing highly substituted pyrimidines. Their methodology suggests the versatility of pyrimidine derivatives, like 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, in creating diverse and structurally complex molecules (Xiang et al., 2011).

Synthesis of Diamino Pyrido[2,3-d]pyrimidines

Gangjee et al. (1997) in the Journal of Medicinal Chemistry synthesized diamino pyrido[2,3-d]pyrimidines, highlighting the potential of pyrimidine derivatives in developing enzyme inhibitors, which could have significant implications in drug development (Gangjee et al., 1997).

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Ng et al. (2022) in RSC Advances developed a microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using pyrimidine derivatives. This research underscores the potential of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine in facilitating rapid and efficient synthesis techniques (Ng et al., 2022).

Propriétés

IUPAC Name |

2-(2-trimethylsilylethynyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUIXMAGGEIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)